molecular formula C12H14N2S B8385413 6-(methylthio)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

6-(methylthio)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No. B8385413
M. Wt: 218.32 g/mol
InChI Key: VGLPCDBNIMKKOJ-UHFFFAOYSA-N
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Patent
US08008279B2

Procedure details

The 2-(methylthio)phenyl hydrazine (5.32 g, 30.0 mmol) and 4-piperidone (4.07 g, 30.0 mmol) were partially dissolved in the ethanol (75 mL) and heated initially to reflux for 1 h. A heavy precipitate formed from the almost clear solution. The reaction was then treated with the conc hydrochloric acid (2.5 mL) and diluted with further ethanol (25 mL) to assist stirring and heating continued for a further 4 h. After cooling to RT overnight the solid was filtered washing isopropanol (25 mL). Obtained 7.70 g
Quantity
5.32 g
Type
reactant
Reaction Step One
Quantity
4.07 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[NH:9]N.[NH:11]1[CH2:16][CH2:15][C:14](=O)[CH2:13][CH2:12]1.Cl>C(O)C>[CH3:1][S:2][C:3]1[C:4]2[NH:9][C:14]3[CH2:15][CH2:16][NH:11][CH2:12][C:13]=3[C:5]=2[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
5.32 g
Type
reactant
Smiles
CSC1=C(C=CC=C1)NN
Name
Quantity
4.07 g
Type
reactant
Smiles
N1CCC(CC1)=O
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to assist stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated initially
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
A heavy precipitate formed from the almost clear solution
TEMPERATURE
Type
TEMPERATURE
Details
heating
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washing isopropanol (25 mL)
CUSTOM
Type
CUSTOM
Details
Obtained 7.70 g

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
CSC1=CC=CC=2C3=C(NC12)CCNC3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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